Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

説明

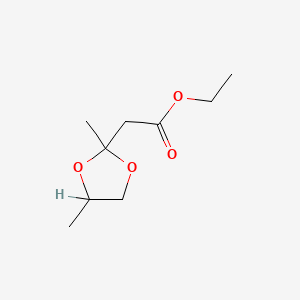

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXJEIRJVOUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047549 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Soft, fruity notes | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.054 | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6290-17-1, 293292-51-0 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6290-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a fascinating heterocyclic ester, holds significance in the realms of flavor and fragrance chemistry.[1][2] Known for its characteristic fruity, apple-like aroma, this compound is a key ingredient in various commercial formulations.[3] Its unique structure, featuring a dioxolane ring, imparts specific physicochemical properties that are crucial for its application and synthesis. This guide provides a comprehensive overview of these properties, offering valuable insights for researchers, chemists, and professionals in the drug development and chemical industries.

This document delves into the essential physicochemical parameters of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, presenting a compilation of known data alongside detailed experimental protocols for their determination. The aim is to equip the scientific community with a reliable and in-depth resource for the study and application of this compound.

Chemical Identity and Structure

-

IUPAC Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[1]

-

Synonyms: Fruity Ketal, Ethyl acetoacetate propylene glycol ketal[1][4]

-

Molecular Weight: 188.22 g/mol [1]

Chemical Structure Diagram

Caption: 2D structure of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is presented in the table below. It is important to note that some of these values are estimated due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, apple-like | [3] |

| Density | 1.042 g/mL at 25 °C | [3] |

| Boiling Point | 214.89 °C (estimated) | [6] |

| Melting Point | Not available | [6] |

| Flash Point | 91 °C (closed cup) | [3] |

| Refractive Index | 1.428 at 20 °C | [3] |

| Water Solubility | 35 g/L (predicted) | [6] |

| Solubility | Soluble in alcohol | [6] |

Experimental Protocols for Property Determination

To ensure scientific rigor and reproducibility, this section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter. The pycnometer method is a classic and reliable gravimetric technique.

Protocol using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Filling with the Sample: Fill the pycnometer with Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, ensuring no air bubbles are trapped. Place the stopper and wipe off any excess liquid.

-

Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample and record the mass (m₂).

-

Temperature Control: Ensure the temperature of the sample is controlled and recorded, as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Workflow for Density Determination

Caption: Workflow for density determination using a pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. An Abbe refractometer is commonly used for this measurement.

Protocol using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the set temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.

Protocol using a Pensky-Martens Closed-Cup Tester:

-

Apparatus Setup: Ensure the Pensky-Martens apparatus is clean and properly assembled.

-

Sample Preparation: Fill the test cup with Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate to the specified level.

-

Heating: Begin heating the sample at a slow, constant rate while continuously stirring.

-

Ignition Test: At regular temperature intervals, apply the test flame to the opening in the cup lid.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash.

-

Barometric Pressure Correction: Correct the observed flash point to the standard atmospheric pressure.

Analytical Characterization

The identification and quantification of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.[4]

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) detection, a volatile modifier like formic acid should be used instead of non-volatile acids like phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (to be determined by UV scan) or a Mass Spectrometer.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like those found in fragrances.

Illustrative GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Spectral Data

Mass Spectrum (Electron Ionization)

The mass spectrum of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is available through the NIST WebBook. The fragmentation pattern provides valuable information for structural elucidation and identification.

Infrared (IR) Spectrum

The IR spectrum, also available from the NIST WebBook, shows characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the ester and the C-O stretches of the dioxolane ring and the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the writing of this guide, publicly available experimental ¹H and ¹³C NMR spectra for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate are not readily found. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the methylene protons adjacent to the ester, the methyl groups on the dioxolane ring, and the protons of the dioxolane ring. The presence of stereoisomers (cis and trans) may lead to a more complex spectrum with multiple sets of signals.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, the quaternary carbon of the dioxolane ring, and the other carbons of the dioxolane ring and its methyl substituents.

Safety and Handling

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is considered a combustible liquid.[3] Standard laboratory safety precautions should be followed when handling this compound. It is advisable to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. By combining available data with detailed experimental protocols and analytical methodologies, this document serves as a valuable resource for scientists and researchers. While there are still gaps in the experimentally determined data, particularly for boiling and melting points, and NMR spectra, the information presented here offers a solid foundation for the safe handling, analysis, and application of this important fragrance and flavor compound.

References

-

SIELC Technologies. (2018, February 16). Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

The Good Scents Company. ethyl 1,3-dioxolan-2-yl-2-methyl acetate, NF0129. Retrieved from [Link]

-

PubChem. Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. Retrieved from [Link]

-

Stenutz, R. ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate. Retrieved from [Link]

-

PubChem. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200). Retrieved from [Link]

-

The Fragrance Conservatory. Ethyl 2,4-dimethyldioxolane-2-acetate. Retrieved from [Link]

Sources

- 1. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. 2,4-二甲基-1,3-二噁烷-2-乙酸乙酯 mixture of isomers, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | SIELC Technologies [sielc.com]

- 5. Ethyl 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetate | 6290-17-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

This guide provides a comprehensive overview of the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant fragrance and flavor compound.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, a detailed experimental protocol, and the critical parameters governing the successful synthesis of this valuable molecule.

Introduction: The Significance of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known by trade names such as Fraistone and the synonym Ethyl acetoacetate propylene glycol ketal, is a colorless liquid characterized by a fresh, fruity aroma reminiscent of apples and strawberries.[3][4][5] Its primary application lies in the fragrance and flavor industry, where it is used to impart fresh, fruity top notes to floral fragrances.[3][4] The molecule is a fatty acid ester and is recognized for its utility as a flavoring agent in food products.[1]

The core structure of the molecule is a 1,3-dioxolane ring, which is a five-membered cyclic acetal.[6] 1,3-dioxolane derivatives are important motifs in the synthesis of various pharmacologically active molecules.[6] The synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is a classic example of carbonyl protection via ketalization, a fundamental transformation in organic synthesis.

The Core Synthesis Pathway: Ketalization of Ethyl Acetoacetate

The most common and industrially viable method for synthesizing Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is the acid-catalyzed ketalization of ethyl acetoacetate with propylene glycol (propane-1,2-diol).[5][7] This condensation reaction involves the protection of the ketone group of ethyl acetoacetate by forming a cyclic ketal.

The overall reaction is as follows:

Mechanistic Insights: The "Why" Behind the "How"

The reaction proceeds via a well-established mechanism for acid-catalyzed ketal formation. The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone in ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of propylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the hemiacetal intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

A critical aspect of this synthesis is driving the equilibrium towards the product side. Since water is a byproduct of the reaction, its continuous removal is essential for achieving a high yield. This is typically accomplished through azeotropic distillation.[5][7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Ethyl Acetoacetate | C6H10O3 | 130.14 | 0.1 mol | --- |

| Propylene Glycol (1,2-Propanediol) | C3H8O2 | 76.09 | 0.15 mol | Used in slight excess |

| Amberlyst 15 | --- | --- | 2 g | Acidic ion-exchange resin catalyst |

| Cyclohexane | C6H12 | 84.16 | 50 mL | Solvent for azeotropic distillation |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | --- | As needed | For neutralization |

| Saturated Brine Solution | NaCl(aq) | --- | As needed | For washing |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add ethyl acetoacetate (0.1 mol), cyclohexane (50 mL), and propylene glycol (0.15 mol).[7]

-

Catalyst Addition: Add 2 g of Amberlyst 15 catalyst to the reaction mixture.[7]

-

Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material (ethyl acetoacetate) is consumed.[7]

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter to recover the Amberlyst 15 catalyst. The catalyst can be washed with acetone, dried, and reused.[7]

-

Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer and wash it with a saturated brine solution.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Caption: Synthesis workflow for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Conclusion

The synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate via the acid-catalyzed ketalization of ethyl acetoacetate and propylene glycol is a robust and efficient method. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a visual representation of the workflow. By understanding the underlying principles and carefully controlling the reaction conditions, particularly the removal of water, researchers can achieve high yields of this commercially valuable fragrance and flavor compound.

References

-

PubChem. (n.d.). Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Ethyl 2,4-dimethyldioxolane-2-acetate. Retrieved from [Link]

-

Odowell. (n.d.). Natural Ethyl Acetoacetate Propylene Glycol Ketal manufacturers and suppliers in China. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200). Retrieved from [Link]

Sources

- 1. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Natural Ethyl Acetoacetate Propylene Glycol Ketal manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. Page loading... [guidechem.com]

- 5. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL | 6290-17-1 [chemicalbook.com]

- 6. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 7. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to CAS 6290-17-1: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, registered under CAS number 6290-17-1, is a specialty chemical primarily recognized for its application in the fragrance and flavor industries.[1] Often referred to by trade names such as Fraistone® and Fragolane, this heterocyclic ester is valued for its fresh, fruity aroma reminiscent of apple and strawberry.[1][2] Beyond its organoleptic properties, its chemical structure as a ketal of ethyl acetoacetate presents interesting characteristics relevant to organic synthesis and the protection of functional groups. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and safety profile, grounded in authoritative scientific data to support research and development activities.

Chemical Identity and Structure

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is a chiral molecule, possessing two stereocenters at positions 2 and 4 of the dioxolane ring. It is typically produced and used as a mixture of diastereomers.[1]

Systematic Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[3]

Common Synonyms:

-

Ethyl acetoacetate propylene glycol ketal[3]

-

Fruity ketal[4]

-

Fraistone®[1]

-

Fragolane[1]

-

Dimethyl Dioxolan[1]

Molecular Formula: C₉H₁₆O₄[3]

Molecular Weight: 188.22 g/mol [3]

Chemical Structure:

Caption: Synthesis workflow for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, based on established methods for analogous ketalizations. [5]

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with ethyl acetoacetate, 1,2-propanediol, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is continuously removed as an azeotrope with the solvent and collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a mild aqueous base (e.g., sodium bicarbonate solution). The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the final product as a colorless liquid.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is available on the NIST WebBook, which can be used to identify key functional groups. [6]* Mass Spectrometry (MS): The mass spectrum (electron ionization) is also available on the NIST WebBook, providing information about the molecular weight and fragmentation pattern. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While publicly available ¹H and ¹³C NMR spectra for this specific compound are not readily found, spectra for the analogous compound, 2-ethyl-2-methyl-1,3-dioxolane, are available and can provide insight into the expected chemical shifts and splitting patterns. [7][8]

Reactivity and Stability

The reactivity of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is primarily dictated by the ester and the cyclic ketal functional groups.

-

Hydrolysis: The 1,3-dioxolane ring is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate the parent ketone (ethyl acetoacetate) and 1,2-propanediol. [9]The rate of hydrolysis is dependent on the pH of the medium. [9]The ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

Thermal Stability: The compound is sufficiently stable to be purified by vacuum distillation.

Applications

The predominant application of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is as a fragrance ingredient in a variety of consumer products. [1]Its sweet and fruity aroma makes it a valuable component in creating apple, strawberry, and other fruit-inspired scents. [2]It is also used in the flavor industry as a flavoring agent. [3] In the realm of organic synthesis, while not its primary use, it serves as an example of a protected β-keto ester. The ketal protecting group allows for chemical transformations to be carried out on the ester functionality without interference from the more reactive ketone.

Safety and Toxicology

A comprehensive safety assessment of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate has been conducted by the Research Institute for Fragrance Materials (RIFM). [10]The key findings from this assessment are summarized below:

-

Genotoxicity: The available data indicates that the compound is not genotoxic. [10]* Skin Sensitization: Based on evidence from structural analysis and animal studies, it does not pose a risk for skin sensitization at current usage levels. [10]* Repeated Dose Toxicity: The margin of exposure for repeated dose toxicity is considered adequate at the current levels of use. [10]* Phototoxicity/Photoallergenicity: The compound is not expected to be phototoxic or photoallergenic. [10]* Environmental Safety: At the current reported volumes of use, it is not considered to pose a risk to the aquatic environment. [10] It is important to handle this chemical in accordance with standard laboratory safety practices, including the use of appropriate personal protective equipment.

Conclusion

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1) is a well-characterized compound with established applications in the fragrance and flavor industries. Its synthesis via acid-catalyzed ketalization is a straightforward and well-understood process. The compound is generally considered safe for its intended use, as supported by a thorough safety assessment. For researchers and scientists, it serves as a practical example of a protected β-keto ester, with a reactivity profile that is well-defined by its constituent functional groups. The information provided in this guide is intended to support the informed use of this compound in both research and industrial settings.

References

-

ScenTree. (n.d.). Fraistone® (CAS N° 6290-17-1). Retrieved from [Link]

-

Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M. A., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., … Sullivan, G. (2019). RIFM fragrance ingredient safety assessment, ethyl 2,4-dimethyldioxolane-2-acetate, CAS Registry Number 6290-17-1. Food and Chemical Toxicology, 134 Suppl 1, 110590. [Link]

-

Stoltz, B. M., & Virgil, S. C. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Retrieved from [Link]

-

Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e90222. [Link]

-

Lab Associates. (2022, September 27). Flower and fruit aromas in perfumery. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). fruity ketal. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

Paulson, D. R., Hartwig, A. L., & Moran, G. F. (1973). The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment. Journal of Chemical Education, 50(3), 216. [Link]

-

Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

-

Zhang, Z., & Dong, Z. (2015). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 20(10), 18458–18473. [Link]

-

Suffet, I. H., & Khiari, D. (2025). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 31(11), 1-8. [Link]

-

Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]

-

Kraft, P., & Eichenberger, W. (2003). Unsaturated esters with typical fruity-green odor and the synthesis of pear ester. Helvetica Chimica Acta, 86(10), 3477-3488. [Link]

-

Automated Topology Builder. (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

- Google Patents. (2007). US20080176780A1 - Fragrance compositions.

-

Human Metabolome Database. (2012). Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200). Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

Capon, B., & Page, M. I. (1971). Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic, 741-746. [Link]

-

NIST. (n.d.). 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester. Retrieved from [Link]

-

Li, Y., Wang, Y., & Zhang, Z. (2014). Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. Journal of Chemistry, 2014, 1-6. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,2,4-Trimethyl-1,3-dioxolane (HMDB0037266). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,3-dioxolane. Retrieved from [Link]

-

Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]

-

Yuliani, H. R., & Prasetyoko, D. (2018). Optimum condition of fructone synthesis from ethyl acetoacetate with sulfuric acid catalyst. AIP Conference Proceedings, 2049(1), 020086. [Link]

- Google Patents. (2015). WO2015016369A1 - Microcapsules.

- Google Patents. (2018). WO2018030431A1 - Solid composition comprising free and encapsulated fragrances.

Sources

- 1. ScenTree - Fraistone® (CAS N° 6290-17-1) [scentree.co]

- 2. biblio.eui.eu [biblio.eui.eu]

- 3. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fruity ketal, 6290-17-1 [thegoodscentscompany.com]

- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 7. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 1H NMR [m.chemicalbook.com]

- 8. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Spectroscopic Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: Structure Elucidation and Analytical Protocols

This technical guide provides an in-depth analysis of the spectral data for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS No. 6290-17-1), a key fragrance and flavoring agent.[1][2] This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and quality control who require a thorough understanding of the spectroscopic characteristics of this molecule for identification, quantification, and quality assessment.

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known by synonyms such as ethyl acetoacetate propylene glycol ketal, is a colorless liquid with a characteristic fruity aroma.[1] Its molecular structure, a dioxolane ring with ethyl acetate and methyl substituents, presents an interesting case for spectroscopic analysis. The presence of stereoisomers (cis and trans isomers) arising from the substitution on the dioxolane ring can introduce complexity in the spectral data, making a detailed analysis crucial for unambiguous identification.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental IR and MS data are readily available, a comprehensive, publicly accessible experimental NMR dataset for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is not currently available. Therefore, this guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established spectroscopic principles and data from structurally related compounds. This approach allows for a comprehensive understanding of the expected spectral features of the molecule.

Molecular Structure and Isomerism

The structure of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is presented below. The molecule possesses two chiral centers, leading to the possibility of diastereomers (cis and trans isomers).

Figure 1: Molecular structure of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methylene protons of the acetate moiety, the methyl groups, and the protons on the dioxolane ring. The presence of diastereomers would likely result in a doubling of some of these signals, though the chemical shift differences may be small.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.5-4.2 | Multiplet (m) | 3H | Dioxolane ring protons (-O-CH - & -O-CH₂ -) |

| ~2.65 | Singlet (s) | 2H | -CH₂ -COO- |

| ~1.35 | Singlet (s) | 3H | Dioxolane -CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.20 | Doublet (d) | 3H | Dioxolane ring -CH₃ |

Interpretation:

-

Ethyl Group: The ethyl ester will exhibit a quartet around 4.12 ppm for the methylene protons (-O-CH₂ -CH₃) due to coupling with the adjacent methyl group, and a triplet around 1.25 ppm for the methyl protons (-O-CH₂-CH₃ ).

-

Acetate Methylene: The methylene protons of the acetate group (-CH₂ -COO-) are expected to appear as a singlet around 2.65 ppm, as they lack adjacent protons to couple with.

-

Dioxolane Protons: The protons on the dioxolane ring will present as a complex multiplet in the region of 3.5-4.2 ppm. The exact splitting pattern will be influenced by the ring conformation and the relative stereochemistry of the substituents.

-

Methyl Groups: The methyl group attached to the quaternary carbon of the dioxolane ring is predicted to be a singlet around 1.35 ppm. The methyl group on the chiral carbon of the dioxolane ring will appear as a doublet around 1.20 ppm due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~108 | Quaternary C of dioxolane ring |

| ~70-75 | C H and C H₂ of dioxolane ring |

| ~61 | -O-C H₂-CH₃ |

| ~45 | -C H₂-COO- |

| ~25 | Dioxolane -C H₃ |

| ~18 | Dioxolane ring -C H₃ |

| ~14 | -O-CH₂-C H₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 170 ppm.

-

Dioxolane Carbons: The quaternary carbon of the dioxolane ring, bonded to two oxygen atoms, will appear around 108 ppm. The other two carbons of the dioxolane ring will resonate in the 70-75 ppm region.

-

Ethyl Group Carbons: The methylene carbon of the ethyl group will be around 61 ppm, and the methyl carbon will be at approximately 14 ppm.

-

Acetate Methylene Carbon: The methylene carbon of the acetate group is predicted to be around 45 ppm.

-

Methyl Carbons: The two methyl carbons on the dioxolane ring will have distinct chemical shifts, expected around 25 ppm and 18 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The experimental data for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is available from the NIST WebBook.[3]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2980-2850 | Strong | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1250-1000 | Strong | C-O stretching (ester and ether) |

Interpretation:

-

The strong absorption band at approximately 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

The series of strong bands in the 2980-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.

-

The strong and broad absorptions in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching vibrations from both the ester and the dioxolane (ether) functionalities.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The data is available from the NIST WebBook.[3]

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 188, corresponding to the molecular weight of the compound (C₉H₁₆O₄).

Key Fragmentation Patterns:

The fragmentation of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate under EI conditions is expected to proceed through several characteristic pathways:

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Cleavage of the acetate side chain: This can lead to the formation of a stable dioxolane cation.

-

Ring opening and subsequent fragmentation of the dioxolane ring.

A detailed analysis of the fragmentation pattern can provide confirmatory evidence for the proposed structure.

Experimental Protocols

The following are standard protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Protocol

Figure 2: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

Figure 3: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (EI-MS) Protocol

Sources

molecular weight and formula of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

An In-Depth Technical Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: Properties, Synthesis, and Applications

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known by trade names such as Fruity Ketal, is a distinct organic compound classified as a fatty acid ester and a cyclic ketal.[1][2] Its chemical structure, derived from the reaction of ethyl acetoacetate and propylene glycol, imparts unique properties that make it highly valuable, primarily in the flavor and fragrance industries for its characteristic apple-like, fruity aroma.[3][4][5]

While its principal application lies in consumer products, the underlying chemistry and structural motifs of this molecule hold significant relevance for professionals in research, chemical synthesis, and drug development. The 1,3-dioxolane ring is a cornerstone of protecting group chemistry, a strategy indispensable in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, analytical methodologies, and its broader applications in scientific research.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The unambiguous identification of a chemical compound is critical for scientific accuracy. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is systematically named according to IUPAC conventions, though it is also recognized by several synonyms and registry numbers.

-

IUPAC Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[1]

-

Synonyms: Ethyl acetoacetate propylene glycol ketal, Fruity Ketal, 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester[1][3][4]

Quantitative Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 188.22 g/mol | [1][3][4][6] |

| Density | 1.042 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.428 | [4][6] |

| Appearance | Clear, colorless liquid | [7] |

| Organoleptic Profile | Apple, fruity, sweet | [4][5] |

| FEMA Number | 4294 | [1][4] |

Synthesis and Mechanism

Reaction Principle: Acid-Catalyzed Ketalization

The synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is a classic example of a ketalization reaction. This process involves the protection of the ketone group of ethyl acetoacetate by reacting it with a diol—in this case, propane-1,2-diol (propylene glycol). The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and requires the removal of water to drive the equilibrium towards the product, in accordance with Le Châtelier's principle. This type of reaction is fundamental in organic synthesis, where it is often necessary to mask a reactive functional group (the ketone) to prevent it from participating in subsequent chemical transformations targeted at other parts of the molecule.

Synthesis Workflow Diagram

The following diagram illustrates the key steps and components involved in the synthesis process.

Caption: Synthesis workflow for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Exemplary Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charge Reactants: To the flask, add ethyl acetoacetate (1.0 eq.), propane-1,2-diol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.). Add toluene as the azeotropic solvent to fill approximately half the flask.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield the final, high-purity product.

Applications in Research and Development

Primary Application: Flavors and Fragrances

The predominant commercial use of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is as a fragrance and flavoring agent.[1] Its pleasant fruity and apple-like scent profile makes it a component in perfumes, personal care products, and as a food additive to impart specific flavors.[4][5] It is recognized as safe for this purpose by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

Relevance to Drug Development and Synthetic Chemistry

For drug development professionals and synthetic chemists, the true value of this compound's chemistry lies in the 1,3-dioxolane functional group . This group serves as a robust protecting group for ketones and aldehydes. In the synthesis of a complex API, a chemist might need to perform a reaction on an ester or another functional group without affecting a ketone elsewhere in the molecule. By converting the ketone to a dioxolane, its reactivity is temporarily masked. Dioxolanes are stable to a wide range of nucleophilic and basic conditions, and can be easily removed (deprotected) under acidic aqueous conditions to regenerate the original ketone.[8] This strategic use of protection and deprotection is a fundamental concept that enables the construction of complex molecular architectures central to modern medicine.

Analytical Methodologies

Accurate analysis is crucial for quality control and research purposes. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate can be effectively analyzed using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing this compound.[9] A typical setup uses a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[9] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies that track the compound's concentration in biological matrices.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is also an excellent technique for analysis. The National Institute of Standards and Technology (NIST) maintains reference mass spectra for this compound, which can be used for definitive identification.[3][10]

Safety and Handling

A fragrance ingredient safety assessment has been conducted for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.[11] The findings support its safe use in consumer products at current levels. The assessment concluded that the compound is not genotoxic and does not pose a risk for skin sensitization.[11]

For laboratory and industrial handling, standard safety protocols for combustible organic liquids should be followed:

-

Ventilation: Use only in a well-ventilated area or with local exhaust ventilation to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. The compound is a combustible liquid.[7][13] Use non-sparking tools and take precautionary measures against static discharge.[7][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is a scientifically significant molecule with a dual identity. Commercially, it is a well-established flavor and fragrance component valued for its pleasant aroma. For the scientific community, particularly in synthetic chemistry and drug development, it serves as a prime example of the application of ketal chemistry. The principles demonstrated in its synthesis—specifically the use of the dioxolane group as a stable and reversible protecting group—are fundamental to the construction of complex, high-value molecules. A thorough understanding of its properties, synthesis, and analysis provides valuable insights for researchers and developers in a variety of scientific fields.

References

-

PubChem. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link]

-

Stenutz, R. ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate. Stenutz. [Link]

-

Api, A. M., et al. RIFM fragrance ingredient safety assessment, ethyl 2,4-dimethyldioxolane-2-acetate, CAS Registry Number 6290-17-1. Food and Chemical Toxicology, 2018. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Ethyl-2-methyl-1,3-dioxolane, 99%. Cole-Parmer. [Link]

-

SIELC Technologies. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. SIELC. [Link]

-

Human Metabolome Database. Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200). HMDB. [Link]

-

FooDB. Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181). FooDB. [Link]

-

Precedence Research. Ethyl Acetate Applications in Pharmaceuticals: An Overview. Precedence Research. [Link]

-

NIST. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link]

-

ATB. Ethyl2-methyl-1,3-dioxolane-2-acetate | C8H14O4. The Automated Topology Builder (ATB) and Repository. [Link]

-

ResearchGate. The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. [Link]

- Google Patents.US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.

Sources

- 1. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181) - FooDB [foodb.ca]

- 3. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 4. Ethyl dimethyl dioxolane acetate mixture of isomers, = 97 , FG 6290-17-1 [sigmaaldrich.com]

- 5. hmdb.ca [hmdb.ca]

- 6. ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate [stenutz.eu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | SIELC Technologies [sielc.com]

- 10. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. fishersci.com [fishersci.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-Depth Technical Guide to the Solubility of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in Organic Solvents

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1), hereafter referred to as EDDA, is a specialty ester recognized for its characteristic fresh, fruity aroma.[1][2] While its primary applications are in the flavor and fragrance industries, the unique structural motif of the 1,3-dioxolane ring has garnered significant attention in medicinal chemistry and drug development.[3][4] The dioxolane moiety is a key component in various bioactive molecules and can enhance pharmacological activity.[5][6]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it is a critical determinant of a drug's bioavailability.[7][8] Poorly soluble compounds often face significant hurdles in formulation, leading to inadequate absorption and reduced therapeutic efficacy.[1][9]

This technical guide provides a comprehensive overview of the solubility of EDDA in organic solvents. It combines reported experimental data with a theoretical framework based on Hansen Solubility Parameters (HSP) to offer predictive insights. Furthermore, this guide details a robust experimental protocol for solubility determination and discusses the practical implications for laboratory and development settings.

Compound at a Glance

| Property | Value | References |

| IUPAC Name | ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | [3] |

| Synonyms | Fruity ketal, Ethyl acetoacetate propylene glycol ketal | [1][8] |

| CAS Number | 6290-17-1 | [3] |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| Appearance | Colorless liquid with a fruity, apple-like odor | [1][2] |

| Density | 1.042 - 1.054 g/mL @ 25°C | [1][3] |

| Boiling Point | 110°C @ 27 mmHg; 90°C @ 10 mmHg | [1][2] |

| Refractive Index | 1.422 - 1.432 @ 20°C | [2][3] |

Part 1: Solubility Profile of EDDA

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces. EDDA, with its ester and cyclic ether (dioxolane) functional groups, exhibits a moderate polarity.

Aqueous Solubility

EDDA is generally described as insoluble in water.[2][3] However, quantitative experimental data varies, with reported values including 72 mg/L at 20°C and 1.244 g/L at 24°C.[1][8] This discrepancy highlights the sensitivity of solubility measurements to experimental conditions. Regardless of the exact value, its low aqueous solubility classifies it as a hydrophobic compound, a critical consideration for pharmaceutical applications where dissolution in gastrointestinal fluids is necessary for absorption.[9]

Organic Solvent Solubility: A Predictive Approach

Understanding Hansen Solubility Parameters (HSP)

HSP theory deconstructs a solvent's (or solute's) total cohesive energy into three components:

-

δD (Dispersion): Energy from atomic forces (van der Waals).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible. The Hansen "distance" (Ra) between two substances (e.g., a solute and a solvent) can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

The reported HSP for EDDA are:

-

δD: 16.70

-

δP: 5.73

-

δH: 5.75

The following table provides the HSP for common organic solvents and calculates the Hansen distance (Ra) relative to EDDA. A lower Ra value (< ~7) strongly suggests good solubility or miscibility.

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Hansen Distance (Ra) from EDDA | Predicted Solubility |

| EDDA (Solute) | 16.70 | 5.73 | 5.75 | 0.0 | - |

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.4 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.0 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 8.2 | Low / Partial |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.1 | Moderate (Borderline) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.9 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 8.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.9 | Low / Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 16.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 5.9 | High |

HSP values for solvents are compiled from various sources.[5][10][11]

Interpretation and Causality: This predictive analysis, grounded in HSP, provides valuable guidance for solvent selection. Solvents like Dichloromethane, Ethyl Acetate, Chloroform, and Toluene are predicted to be excellent solvents for EDDA due to their closely matched Hansen parameters (low Ra). This is chemically logical: Dichloromethane and Chloroform have polarities that align well, while Ethyl Acetate shares a similar ester functionality.

Interestingly, while EDDA is known to be soluble in ethanol, the HSP model predicts a borderline compatibility (Ra = 14.1).[3] This illustrates a key point: HSP is a powerful predictive tool but not infallible. The strong hydrogen bonding capability of ethanol (δH = 19.4) differs significantly from that of EDDA (δH = 5.75), yet solubility is observed. This may be due to other interaction dynamics not fully captured by the model. It underscores the necessity of empirical verification.

Conversely, non-polar solvents like Hexane and Cyclohexane, and highly polar protic solvents like Methanol, are predicted to be poor solvents due to large Hansen distances.

Caption: Predicted solubility of EDDA based on Hansen Distance (Ra).

Part 2: Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][12][13] It is a robust and reliable technique when performed correctly.

Principle

An excess amount of the solute (EDDA) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the point of saturation). The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.[13]

Methodology

-

Preparation:

-

Add a pre-weighed excess amount of EDDA to a series of glass vials. Expertise & Experience: Using a significant excess (e.g., 2-3 times the expected amount) ensures that saturation is truly reached and maintained even with minor temperature fluctuations.[12]

-

Pipette a precise volume of the desired organic solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.[6]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours). Trustworthiness: The equilibration time is critical. A preliminary experiment should be run where samples are analyzed at various time points (e.g., 4, 8, 24, 48 hours) to determine the point at which the concentration in solution no longer increases. This self-validates that equilibrium has been achieved.[14]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant. Trustworthiness: To ensure no undissolved microparticles are transferred, the supernatant should be filtered through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). The first few drops should be discarded to saturate the filter material and prevent analyte loss.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration.[7]

-

Construct a calibration curve using standards of known EDDA concentration to ensure accurate quantification.

-

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Part 3: Implications for Research and Drug Development

A comprehensive understanding of EDDA's solubility profile is not merely academic; it has profound practical consequences.

-

Process Chemistry: For chemists using EDDA or similar dioxolane-containing molecules as intermediates, solvent selection is critical for reaction efficiency, controlling side reactions, and simplifying downstream purification processes like crystallization or chromatography. Using a solvent predicted by HSP, such as ethyl acetate, could streamline these processes.

-

Formulation Science: For drug development professionals, solubility is a cornerstone of formulation design.[8] Given EDDA's low aqueous solubility, formulating it for potential therapeutic applications would require solubility enhancement techniques.[7][9] Knowledge of its high solubility in solvents like dichloromethane can be leveraged for creating amorphous solid dispersions or for solvent-based encapsulation methods.

-

Analytical Method Development: The reported HPLC method for EDDA utilizes an acetonitrile/water mobile phase.[7] While our HSP model predicts low solubility in acetonitrile, it is often used in reverse-phase HPLC because of its miscibility with water and good UV transparency. The analyte is soluble enough at the low concentrations used for analysis. This highlights the difference between bulk solubility for formulation and the concentrations needed for analytical detection.

-

Safety and Handling: EDDA is a combustible liquid.[4] Proper handling procedures, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment, are essential. Store containers tightly closed in a cool, dry place.[15][16]

Conclusion

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is a hydrophobic molecule with limited aqueous solubility but good solubility in a range of moderately polar to non-polar organic solvents. While comprehensive experimental data is sparse, the application of Hansen Solubility Parameters provides a robust theoretical framework for predicting its miscibility, identifying solvents like dichloromethane, ethyl acetate, and toluene as highly compatible. This predictive power, combined with the gold-standard isothermal shake-flask method for empirical validation, equips researchers and developers with the necessary tools to effectively work with this compound. A deep understanding of its solubility characteristics is indispensable for optimizing synthetic routes, designing effective formulations, and ensuring reliable analytical results, ultimately accelerating research and development timelines.

References

-

PubChem. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. National Center for Biotechnology Information.

-

SIELC Technologies. (2018). Separation of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate on Newcrom R1 HPLC column.

-

The Good Scents Company. fruity ketal.

-

ChemicalBook. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL | 6290-17-1.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Parchem. fruity ketal (Cas 6290-17-1).

-

Sigma-Aldrich. Ethyl dimethyl dioxolane acetate mixture of isomers, = 97 , FG 6290-17-1.

-

Spectrum Chemical. (2020). SAFETY DATA SHEET - 1,3-DIOXOLANE.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl-2-methyl-1,3-dioxolane, 99%. Retrieved from

-

FooDB. (2010). Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181).

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters.

-

Silver Fern Chemical Inc. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2580.

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

-

ResearchGate. (n.d.). List of 20 solvents with their corresponding Hansen solubility parameters.

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. seppic.com [seppic.com]

- 4. fishersci.com [fishersci.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. who.int [who.int]

- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility and its Importance.pptx [slideshare.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the cis- and trans- Isomers of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Abstract: This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the cis- and trans- isomers of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these diastereomers, offering field-proven insights and detailed experimental protocols. We explore the critical role of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) in distinguishing and quantifying these isomers. Furthermore, this guide discusses the compound's significance and application, particularly within the flavor and fragrance industry, where stereochemical identity is paramount to organoleptic properties.

Introduction: The Significance of Stereoisomerism in 1,3-Dioxolanes

The 1,3-dioxolane scaffold is a prevalent structural motif in a wide array of organic molecules, from pharmaceutical intermediates to industrial solvents and flavorants.[1][2] The compound Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, also known by the trade name Fraistone, is a notable example, valued for its tart, fruity aroma, often incorporated into apple and strawberry-based fragrances.[3]

This molecule possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This structural feature gives rise to two diastereomers: cis and trans. The spatial arrangement of the methyl groups at these centers dictates the molecule's three-dimensional shape, which in turn profoundly influences its physicochemical properties and biological interactions. In the context of flavors and fragrances, where molecular recognition by chiral biological receptors determines sensory perception, the stereochemical purity of a compound is critical.[4] The organoleptic properties of two isomers can differ significantly in both intensity and character.[4] This guide provides the foundational knowledge required to synthesize, separate, and definitively characterize the cis- and trans- isomers of this important fragrance ingredient.

Synthesis and Stereochemical Control

The synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is typically achieved via the acid-catalyzed acetalization (or ketalization) of ethyl acetoacetate with 1,2-propanediol.[5][6] The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the ketone carbonyl of the ethyl acetoacetate.

The stereochemistry of the resulting dioxolane is directly dependent on the stereochemistry of the 1,2-propanediol starting material and the reaction conditions. The use of racemic 1,2-propanediol will inevitably produce a mixture of all possible stereoisomers. The formation of the cis- and trans- diastereomers arises from the relative orientation of the methyl groups at C2 and C4.

-

cis-isomer: The methyl groups at C2 and C4 are on the same side of the dioxolane ring.

-

trans-isomer: The methyl groups at C2 and C4 are on opposite sides of the ring.

The thermodynamic equilibrium between the cis and trans isomers can be influenced by the reaction conditions, such as the choice of acid catalyst and temperature.[7] Generally, the formation of the thermodynamically more stable isomer is favored under equilibrating conditions. For 2,4-disubstituted 1,3-dioxolanes, the cis isomer, where both substituents can occupy pseudo-equatorial positions in the envelope conformation of the five-membered ring, is often the more stable product.

Experimental Protocol: Synthesis

This protocol describes a general procedure for synthesizing a mixture of cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), 1,2-propanediol (1.1 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01 eq).

-

Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by observing water collection and via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-